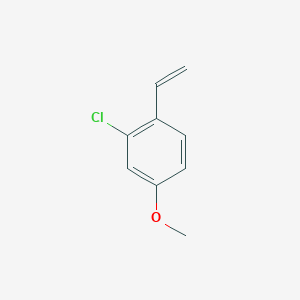
2-Chloro-4-methoxy-1-vinylbenzene
Descripción general
Descripción
2-Chloro-4-methoxy-1-vinylbenzene is an organic compound with the molecular formula C9H9ClO It is a derivative of benzene, characterized by the presence of a chlorine atom, a methoxy group, and a vinyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxy-1-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 4-methoxy-1-vinylbenzene, where chlorine is introduced to the benzene ring in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps to purify the final product, such as distillation or recrystallization, to achieve the desired purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-methoxy-1-vinylbenzene can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorine atom can be reduced to form 4-methoxy-1-vinylbenzene.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-chloro-4-methoxybenzaldehyde or 2-chloro-4-methoxybenzoic acid.
Reduction: Formation of 4-methoxy-1-vinylbenzene.
Substitution: Formation of 2-methoxy-4-methoxy-1-vinylbenzene or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-4-methoxy-1-vinylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-methoxy-1-vinylbenzene involves its interaction with specific molecular targets. The vinyl group can undergo polymerization reactions, forming polymers with unique properties. The chlorine and methoxy groups influence the compound’s reactivity and interactions with other molecules, potentially affecting biological pathways and chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-1-methoxy-2-vinylbenzene: Similar structure but with different substitution patterns.
2-Chloro-4-methoxy-1-ethylbenzene: Similar functional groups but with an ethyl group instead of a vinyl group.
2-Chloro-4-methoxy-1-propylbenzene: Similar functional groups but with a propyl group instead of a vinyl group.
Uniqueness
2-Chloro-4-methoxy-1-vinylbenzene is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for polymerization. This makes it valuable in the synthesis of polymers and other complex organic molecules .
Propiedades
IUPAC Name |
2-chloro-1-ethenyl-4-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-3-7-4-5-8(11-2)6-9(7)10/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKOVWBSZOPGHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














